molecular formula C16H14N2O2 B10839803 1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione

1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione

Cat. No.: B10839803
M. Wt: 266.29 g/mol
InChI Key: AZZFGWWOGRBVOV-UHFFFAOYSA-N
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Description

1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione is a heterocyclic compound characterized by a diazetidine ring substituted with two p-tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione typically involves the reaction of p-toluidine with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the diazetidine dione. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of automated reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione exerts its effects involves interactions with various molecular targets. The compound’s diazetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione is unique due to its specific substitution with p-tolyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-11-3-7-13(8-4-11)17-15(19)18(16(17)20)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

AZZFGWWOGRBVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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